[(2-Methoxyphenyl)(nitroso)amino]acetic acid
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Overview
Description
[(2-Methoxyphenyl)(nitroso)amino]acetic acid is an organic compound that features a nitroso group, a methoxyphenyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyphenyl)(nitroso)amino]acetic acid can be achieved through several methods. One common approach involves the nitrosation of an amino precursor. This process typically requires the use of nitrous acid (HNO2) or other nitrosating agents under acidic conditions . Another method involves the reduction of nitro compounds to amines, followed by nitrosation . The reaction conditions often include low temperatures to stabilize the nitroso group and prevent its decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxyphenyl)(nitroso)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
[(2-Methoxyphenyl)(nitroso)amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Methoxyphenyl)(nitroso)amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Methylphenoxy)acetic acid: Similar in structure but lacks the nitroso group.
2-[methyl(nitroso)amino]acetic acid: Similar nitroso and amino acid moieties but different aromatic substitution.
2-Methoxyphenylacetic acid: Similar methoxyphenyl group but lacks the nitroso and amino functionalities.
Uniqueness
[(2-Methoxyphenyl)(nitroso)amino]acetic acid is unique due to the presence of both a nitroso group and an amino acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
121163-59-5 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(2-methoxy-N-nitrosoanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-15-8-5-3-2-4-7(8)11(10-14)6-9(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
PBHAFISWBPJCBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)O)N=O |
Origin of Product |
United States |
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